Neryl butyrate

Description

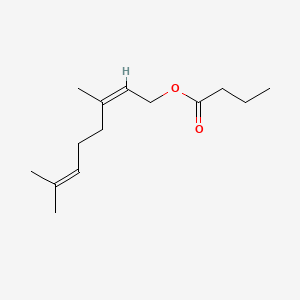

Structure

3D Structure

Propriétés

IUPAC Name |

[(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBOMYJPSRFZAL-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC/C=C(/C)\CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883634 | |

| Record name | Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid/sweet, leafy, floral odour | |

| Record name | Neryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

239.00 to 240.00 °C. @ 760.00 mm Hg | |

| Record name | Neryl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol; insoluble in water, 1 ml in 6 ml 80% alcohol (in ethanol) | |

| Record name | Neryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.898-0.910 | |

| Record name | Neryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

999-40-6 | |

| Record name | Neryl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neryl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neryl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83580OVF8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neryl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence, Distribution, and Biosynthetic Origins

Natural Abundance and Presence in Aromatic Plant Volatiles

Neryl butyrate (B1204436) contributes to the characteristic aroma of several plants and is a component of their essential oils.

Methodologies for Extraction, Isolation, and Quantitative Analysis from Biological Matrices (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) Profiling)

The primary method for extracting essential oils containing neryl butyrate from plant materials is hydrodistillation. dergipark.org.trsemanticscholar.orgekb.egnih.gov This technique involves heating the plant material with water to vaporize the volatile compounds, which are then condensed and collected. ekb.egnih.gov Other methods like solvent extraction can also be employed. researchgate.net

For the isolation and analysis of this compound from the complex mixture of an essential oil, Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique. dergipark.org.trsemanticscholar.orgcabidigitallibrary.org In this method, the volatile compounds are separated based on their boiling points and polarity in a gas chromatograph and then identified based on their mass spectra. cabidigitallibrary.org The quantitative analysis of specific compounds like this compound can be achieved by using an internal standard and creating a calibration curve. researchgate.net For instance, a GC-MS/MS method was developed for the quantitative determination of neryl acetate (B1210297), a related compound, in Eupatorium fortunei Turcz. researchgate.netresearchgate.net Solid-phase microextraction (SPME) coupled with GC-MS is another technique used for the analysis of volatile compounds in biological matrices. ijournal.cn

Elucidation of Biosynthetic Pathways in Plantae

The biosynthesis of this compound in plants involves the convergence of several metabolic pathways to produce the necessary precursors and the final enzymatic esterification.

Precursor Identification and Metabolic Flux Considerations (e.g., Nerol (B1678202) derivatives)

This compound is an ester formed from the alcohol nerol and the carboxylic acid butyric acid. Nerol is a monoterpene alcohol, an isomer of geraniol (B1671447). nih.gov Monoterpenes are generally synthesized from geranyl diphosphate (B83284) (GDP), which is formed through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. However, in some plants, monoterpenes can also be synthesized from neryl diphosphate (NDP), the cis-isomer of GDP. researchgate.net Nerol is derived from the dephosphorylation of NDP.

Butyric acid, the other precursor, is a short-chain fatty acid. Its biosynthesis in plants is part of the fatty acid synthesis pathway, which occurs in the plastids. The process involves the sequential addition of two-carbon units from acetyl-CoA.

Enzymatic Catalysis and Associated Gene Expression (e.g., Alcohol acyltransferases)

The final step in the biosynthesis of this compound is the esterification of nerol with butyryl-CoA, a reaction catalyzed by an enzyme belonging to the alcohol acyltransferase (AAT) family. frontiersin.orgnih.gov These enzymes are responsible for the formation of a wide variety of esters that contribute to the flavor and aroma of fruits and flowers. frontiersin.org AATs utilize an acyl-CoA as the acyl donor and an alcohol as the acyl acceptor. nih.gov

The general reaction is: Nerol + Butyryl-CoA -> this compound + CoA-SH

The expression of AAT genes is often developmentally regulated and tissue-specific, increasing during fruit ripening and in floral tissues, which correlates with the production of volatile esters. frontiersin.org For example, studies on other plants have shown that the expression of specific AAT genes is responsible for the production of certain esters during fruit development. frontiersin.org

Regulatory Mechanisms Governing this compound Formation within Plant Physiology

The formation of this compound is regulated by several factors within the plant. The availability of its precursors, nerol and butyryl-CoA, is a key control point. The metabolic flux through the terpenoid and fatty acid biosynthetic pathways will directly impact the levels of these precursors.

Pharmacological and Biological Activities of Neryl Butyrate

Cardiovascular System Modulation

Studies have revealed that neryl butyrate (B1204436) exerts significant modulatory effects on the cardiovascular system, both in isolated tissue preparations and in vivo models. These effects are complex, involving direct actions on blood vessels and systemic responses that influence hemodynamics.

Vascular Contractile Effects in Isolated Preparations (e.g., Rat Aorta Models)

In isolated rat aorta preparations, neryl butyrate does not induce relaxation in pre-contracted aortic rings but instead causes a contractile response when applied to aortic rings under resting tension. nih.govbvsalud.org This contractile effect is more pronounced in endothelium-denuded aortic rings, suggesting a modulatory role of the endothelium. nih.govbvsalud.org

The contractile response to this compound is dependent on the influx of extracellular calcium. nih.gov The removal of Ca2+ from the extracellular solution significantly diminishes the contraction. nih.govbvsalud.org Moreover, the presence of verapamil, a blocker of L-type voltage-gated Ca2+ channels, reduces the contractile responses, indicating that the influx of calcium through these channels is a critical step in the mechanism of action of this compound. nih.govbvsalud.org

The intracellular signaling pathways activated by this compound involve both Phospholipase C (PLC) and Rho-associated Kinase (ROCK). nih.gov The contraction induced by this compound was attenuated by the PLC inhibitor U-73122 and the ROCK inhibitor Y-27632. nih.govresearchgate.net This suggests that upon binding to α1A-adrenoceptors, this compound triggers a cascade that includes PLC activation and the Rho/ROCK pathway, which are known to be involved in smooth muscle contraction. nih.govresearchgate.net

Investigation of Extracellular Calcium Dependence and Voltage-Gated Calcium Channel Involvement (e.g., L-type Ca2+ channel)

Role of Endothelium and Nitric Oxide Synthase Pathways in Modulating Responses

The vascular endothelium plays a significant role in modulating the contractile effects of this compound. The contractile response to this compound is augmented in aortic rings where the endothelium has been removed. nih.govbvsalud.org In endothelium-intact preparations, inhibition of nitric oxide synthase (NOS) with L-NAME or guanylyl cyclase with ODQ also enhances the contractile effect of this compound. nih.govbvsalud.org This indicates that the endothelium, through the production of nitric oxide (NO), exerts a counter-regulatory vasodilatory influence that partially opposes the direct contractile action of this compound on the vascular smooth muscle. nih.gov

In Vivo Hemodynamic Studies and Systemic Effects (e.g., Hypotension, Bradycardia)

Data Tables

Table 1: Effects of Various Pharmacological Agents on this compound-Induced Contraction in Isolated Rat Aorta

| Agent | Target | Effect on this compound Contraction | Reference |

| Prazosin | α1-adrenoceptor antagonist | Inhibition | nih.govbvsalud.org |

| Yohimbine | α2-adrenoceptor antagonist | Inhibition | nih.govbvsalud.org |

| RS-17053 | Selective α1A-adrenoceptor antagonist | Inhibition | nih.govbvsalud.org |

| Seratrodast | Thromboxane-prostanoid receptor antagonist | No effect | nih.govlarvol.com |

| Verapamil | L-type Ca2+ channel blocker | Decreased response | nih.govbvsalud.org |

| U-73122 | Phospholipase C inhibitor | Decreased response | nih.govresearchgate.net |

| Y-27632 | Rho-associated kinase inhibitor | Decreased response | nih.govresearchgate.net |

| L-NAME | Nitric oxide synthase inhibitor | Augmented response (in endothelium-intact preparations) | nih.govbvsalud.org |

| ODQ | Guanylyl cyclase inhibitor | Augmented response (in endothelium-intact preparations) | nih.govbvsalud.org |

| Endothelium Removal | --- | Augmented response | nih.govbvsalud.org |

| Extracellular Ca2+ Removal | --- | Decreased response | nih.govbvsalud.org |

Table 2: In Vivo Hemodynamic Effects of this compound in Rats

| Parameter | Observed Effect | Reference |

| Arterial Blood Pressure | Hypotension | researcher.lifenih.gov |

| Heart Rate | Bradycardia | researcher.lifenih.gov |

Antimicrobial Properties

This compound has been investigated for its ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.

Studies have evaluated the antimicrobial activity of this compound against a range of microbes. In one study, this compound was among several compounds tested for their effectiveness against various bacteria and a yeast. bgci.orgholzer-group.at The results indicated that while some compounds showed high activity, this compound's effectiveness varied depending on the specific microorganism. For instance, it was reported to have lower activity against Pseudomonas aeruginosa compared to other tested compounds. bgci.orgholzer-group.at

Another investigation involving a variety of essential oils and their constituents tested this compound against several Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. holzer-group.at The findings from this research showed that this compound, along with other compounds like geranyl acetate (B1210297) and citronellal, had limited to no activity against Pseudomonas aeruginosa. bgci.orgholzer-group.at However, most of the tested principal aroma compounds and essential oils demonstrated medium to high antimicrobial activities against the various microorganisms. holzer-group.at

This compound has also been identified as a minor component in some essential oils, such as cardamom essential oil (6.58%), which has shown antimicrobial activity against a broad spectrum of test microorganisms. dergipark.org.tr The antimicrobial activity of the essential oil itself was confirmed, though the specific contribution of this compound was not isolated. dergipark.org.tr

The table below summarizes the reported antimicrobial activity of this compound against specific pathogens from a comparative study.

Table 1: Antimicrobial Spectrum of this compound

| Pathogen | Type | Activity Level |

|---|---|---|

| Pseudomonas aeruginosa | Gram-negative bacterium | Low to no activity. bgci.orgholzer-group.at |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structure. researchgate.netsemanticscholar.org In the context of antimicrobial research, QSAR models can help in identifying key structural features that contribute to a compound's ability to inhibit microbial growth. nih.govmdpi.com

A study focusing on the antimicrobial activity of a series of compounds, including this compound, utilized QSAR to develop models that could predict their effects on various bacteria and fungi. semanticscholar.orgresearchgate.netnih.gov The research found that the antimicrobial activity of the investigated compounds followed a Poisson distribution. researchgate.netnih.gov The Poisson parameter, which estimates the antimicrobial effect, was used to build these structure-activity models. semanticscholar.orgresearchgate.netnih.gov

For the development of these QSAR models, the compounds were divided into training, test, and external sets. semanticscholar.orgmdpi.com this compound was included in the test set of compounds used to validate the model. semanticscholar.orgmdpi.com The study successfully developed statistically significant QSAR models for predicting the antimicrobial effect on bacteria and fungi species. researchgate.netnih.gov These models help in understanding how the chemical structure of compounds like this compound relates to their antimicrobial potential.

Assessment of Antimicrobial Spectrum Against Bacterial and Fungal Pathogens

Other Potential Biological Activities

Currently, the primary focus of research on this compound's biological activity has been on its antimicrobial properties. While the butyrate component itself is a microbial metabolite known to have various effects, such as influencing macrophage preparedness against bacterial pathogens, these activities are not directly attributed to the this compound ester in the available scholarly literature. nih.gov A patent application mentions this compound in an antimicrobial composition that also has a cooling effect, but this is in the context of a mixture of ingredients. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Geranyl acetate |

| Citronellal |

| Cardamom essential oil |

| Butyrate |

| Geraniol (B1671447) |

| Geranyl formate |

| Geranyl tiglate |

| Neral |

| Nerol (B1678202) |

| Neryl acetate |

| Neryl propanoate |

| Citronellyl formate |

| Citronellyl acetate |

| Citronellyl butyrate |

| Citronellyl isobutyrate |

| Citronellyl propionate |

| Hydroxycitronellal |

| Rose oxide |

| Eugenol |

| Sulfametrole |

| Citronellol |

| Tetracycline hydrochloride |

| Ciproxin |

| α-terpinyl acetate |

| Eucalyptol |

| (-)-terpinen-4-ol |

| Linalool |

| Clarithromycin |

| Quercetin |

| Ascorbic acid |

| Myricetin |

| α-pinene |

| α-terpineol |

| 1,8-cineol |

| Geranyl butyrate |

| Caryophyllene oxide |

| Sabinene |

| Myrcene |

| p-cymene |

| Artemisia ketone |

| β-thujone |

| (E)-epoxyocymene |

| (E)-verbenol |

| Borneol |

| (E)-sabinyl acetate |

| Spathulenol |

| Terpinolene |

| α-copaene |

| (E)-β-caryophyllene |

| (E)-nerolidol |

| γ-curcumene |

| ar-curcumene |

| trans-β-ocimene |

| Terpinene-4-ol |

| Isoitalicene |

| Italicene |

| cis-α-bergamotene |

| trans-α-bergamotene |

| Italidiones |

| trans-β-farnesene |

| γ-selinene |

| β-selinene |

| α-selinene |

| Guaiol |

| β-Farnesene |

| Camphor |

| Mancozeb |

| Carvone |

| Estragole |

| Fenchone |

| Limonene |

| Nerol |

| Germacrene D |

| α-bisabolol |

| 1-nonadecanol |

| Sesquilavandulol |

| Guaiacol |

| Phenylethyl alcohol |

| Nerolidol |

| Diisobutylphthalate |

| Humulene |

| β-cadinene |

| Kessane |

| Spathulenol |

Synthetic Methodologies and Biocatalytic Production

Chemoenzymatic Synthesis and Optimization

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a prominent strategy for producing neryl esters. Lipases are widely used due to their efficacy in non-aqueous media and their ability to catalyze esterification and transesterification reactions with high selectivity.

The enzymatic synthesis of neryl esters, such as the closely related neryl acetate (B1210297), is typically achieved through either direct esterification of nerol (B1678202) with a carboxylic acid or transesterification with an existing ester. researchgate.netmdpi.com Lipases are effective catalysts for these reactions, with immobilized lipases being particularly favored for their stability and reusability. nih.govoup.com For instance, Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is frequently used for the synthesis of flavor esters. researchgate.netscispace.com

Transesterification is often preferred over direct esterification as it can avoid the use of carboxylic acids which can be harmful to the environment. mdpi.comnih.gov When using vinyl acetate as an acyl donor in transesterification for the synthesis of neryl acetate, the reaction is practically irreversible because the co-product, vinyl alcohol, tautomerizes to the more stable acetaldehyde. mdpi.comnih.gov This drives the reaction equilibrium towards the product, resulting in high yields. mdpi.com While direct research on neryl butyrate (B1204436) is limited, these principles are directly applicable, where butyric acid or a butyrate ester (like ethyl butyrate) would be used as the acyl donor with nerol.

Lipases from various microbial sources, including Pseudomonas fluorescens and Candida rugosa, have also been investigated for the synthesis of flavor esters. nih.govnih.govresearchgate.net The choice of enzyme is crucial as it can influence reaction rates and yields.

Optimizing process parameters is critical for maximizing the yield and efficiency of neryl ester synthesis, particularly in solvent-free systems which are favored for being environmentally friendly and reducing downstream processing costs. researchgate.netnih.govoup.com Key parameters that are typically optimized include enzyme loading, substrate molar ratio, temperature, and agitation speed. researchgate.netrsc.org

For the synthesis of neryl acetate in a solvent-free system using Novozym 435, response surface methodology (RSM) has been employed to identify optimal conditions. researchgate.net One study found that a 91.6% conversion of nerol to neryl acetate could be achieved at 52.7°C with an enzyme loading of 2.6% (w/w) and a nerol to ethyl acetate molar ratio of 1:12.6 over 2 hours. researchgate.netnih.gov In another study for neryl acetate synthesis, the optimal conditions were found to be a temperature of 40°C and an enzyme amount of 12 mg/mL. mdpi.com

The agitation speed is another important parameter, as it affects the mass transfer between the reactants and the immobilized enzyme. researchgate.net It has been shown that increasing the agitation speed up to a certain point (e.g., 400 rpm) can increase the reaction rate by overcoming external mass transfer limitations. researchgate.netoup.com

The table below summarizes the optimized parameters for the synthesis of related flavor esters, which can serve as a starting point for the optimization of neryl butyrate production.

| Parameter | Optimal Value (Neryl Acetate Synthesis) | Optimal Value (Geranyl Butyrate Synthesis) | Optimal Value (Menthyl Butyrate Synthesis) |

| Enzyme | Novozym 435 | Black Cumin Seedling Lipase | Crude T1 Lipase (Geobacillus zalihae) |

| Temperature | 52.7°C researchgate.net | 37°C nih.gov | 60°C rsc.org |

| Enzyme Loading | 2.6% (w/w) researchgate.net | 0.25 g (in reaction mix) nih.gov | 2.53 mg (0.43% w/w) rsc.org |

| Substrate Molar Ratio | 1:12.6 (Nerol:Ethyl Acetate) researchgate.net | 1:1 (Geraniol:Butyric Acid) nih.gov | 2.7:1 (Butyric Anhydride:Menthol) rsc.org |

| Reaction Time | 2 h researchgate.net | 48 h nih.gov | 13.15 h rsc.org |

| Conversion/Yield | 91.6% researchgate.net | 96% nih.gov | 99.3% rsc.org |

Understanding the kinetics of lipase-catalyzed esterification is essential for reactor design and process scale-up. Many lipase-catalyzed reactions for ester synthesis follow a Ping-Pong Bi-Bi mechanism. nih.govnih.govgoogle.commdpi.com In this model, the lipase first reacts with the acyl donor to form an acyl-enzyme intermediate, releasing the alcohol part of the donor ester. The intermediate then reacts with the acceptor alcohol (nerol, in this case) to form the final ester product (this compound) and regenerate the free enzyme. nih.gov

Kinetic studies on the synthesis of neryl acetate have shown that there can be substrate inhibition, particularly by the acyl donor at high concentrations. researchgate.net For example, in the transesterification of nerol with ethyl acetate, inhibition by ethyl acetate was observed. researchgate.net Similarly, in the synthesis of isoamyl butyrate, competitive inhibition by butyric acid was reported. google.commdpi.com This is an important consideration for the synthesis of this compound, as high concentrations of the butyryl donor could potentially inhibit the enzyme and reduce reaction rates.

The kinetic parameters, such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), can be determined by fitting experimental data to the appropriate rate equations. For the synthesis of ethyl butyrate, a Ping-Pong Bi-Bi model with competitive inhibition by both substrates was proposed, and the kinetic parameters were calculated. nih.gov

| Kinetic Parameter | Value for Ethyl Butyrate Synthesis nih.gov | Value for Isoamyl Butyrate Synthesis google.com |

| V_max | 2.861 µmol/min/mg | 11.72 µmol/min/mg |

| K_m (Acid) | 0.0746 M | 0.00303 M |

| K_m (Alcohol/Ester) | 0.125 M (Ester) | 0.00306 M (Alcohol) |

| K_i (Acid) | 0.450 M | 1.05 M |

| K_i (Alcohol) | - | 6.55 M |

This table shows kinetic parameters for butyrate ester synthesis with different alcohols, illustrating the type of data obtained from kinetic modeling. Specific values for this compound are not available.

Process Parameter Optimization in Solvent-Free Systems (e.g., Enzyme Loading, Molar Ratio, Temperature)

Biotechnological Production through Metabolic Engineering

While chemoenzymatic methods are well-established, there is growing interest in the total biosynthesis of flavor esters from simple carbon sources like glucose using metabolically engineered microorganisms. This approach offers the potential for a more sustainable and integrated production process.

The biosynthesis of this compound in a microbial host like Escherichia coli would require the construction of a synthetic metabolic pathway capable of producing both the nerol (alcohol) and butyryl-CoA (acyl donor) moieties, along with an enzyme to condense them. nih.govresearchgate.net This strategy has been successfully demonstrated for a variety of other esters. nih.govnih.govresearchgate.net

The production of nerol would start from the central metabolite acetyl-CoA. scispace.com Engineering the heterologous mevalonate (B85504) (MVA) pathway in E. coli is a common strategy to increase the supply of the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comresearchgate.net These precursors are then converted to geranyl pyrophosphate (GPP) by a GPP synthase. To produce nerol specifically, a neryl pyrophosphate synthase or a stereospecific geraniol (B1671447)/nerol synthase would be required to form neryl pyrophosphate, which is then dephosphorylated to nerol.

For the butyryl-CoA portion, pathways can be engineered from acetyl-CoA. For instance, a modified clostridial butanol production pathway can be used to generate butyryl-CoA as an intermediate. d-nb.info

The final step is the esterification of nerol with butyryl-CoA, catalyzed by an alcohol acyltransferase (AAT). nih.govresearchgate.net Various AATs, such as ATF1 from Saccharomyces cerevisiae, have broad substrate specificity and have been used to produce a range of esters in engineered E. coli. nih.govnih.govresearchgate.netd-nb.info The expression of a suitable AAT would complete the pathway for this compound biosynthesis.

Several strategies can be employed to enhance the yield of biosynthesized this compound. A key approach is to increase the intracellular pools of the precursors, nerol and butyryl-CoA. This can be achieved by overexpressing rate-limiting enzymes in their respective biosynthetic pathways, such as HMG-CoA reductase in the MVA pathway. oup.commdpi.com Additionally, eliminating competing metabolic pathways that drain the precursors away from the target product can significantly boost yields. mdpi.com

Balancing the expression levels of the pathway enzymes is also crucial to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flux towards the final product. pnnl.gov Furthermore, since the biosynthesis of this compound from glucose places a significant metabolic burden on the host cell, strategies to improve the supply of cofactors like ATP and NADPH may be necessary. oup.com

A significant challenge in producing neryl esters is achieving high stereoselectivity for the (Z)-isomer (nerol) over the (E)-isomer (geraniol). The key to this is the selection or engineering of the terpene synthase. A highly specific neryl pyrophosphate synthase would ensure that the correct precursor for nerol is formed. Similarly, the chosen AAT should ideally have a high affinity for nerol to prevent the esterification of any geraniol that might be produced. In vivo esterification has been shown to be an effective strategy to improve the production of geranyl acetate by mitigating product toxicity and preventing its further metabolism, a strategy that would be equally applicable to this compound. scispace.com

Downstream Processing and Purification Methodologies for Biologically Produced this compound

The initial step in the downstream processing of extracellularly produced this compound typically involves the removal of large solids and microbial cells from the fermentation broth. farabi.university This clarification is commonly achieved through methods such as centrifugation or microfiltration. farabi.universityfrontiersin.orgmdpi.com Once the cell-free broth is obtained, various techniques can be employed to separate the relatively non-polar this compound ester from the more polar aqueous environment and other soluble components. The choice of a specific purification train depends on factors like the product concentration, the properties of impurities, and the required final purity. farabi.university

Commonly employed and potential methodologies for this compound purification include liquid-liquid extraction, adsorption, and distillation, often used in an integrated sequence to achieve optimal separation. frontiersin.org

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a primary recovery step for separating carboxylic acids and their esters from aqueous fermentation broths. google.comresearchgate.net This technique relies on the differential solubility of this compound in an immiscible organic solvent compared to the aqueous broth. Due to its ester structure, this compound possesses moderate hydrophobicity, making it a suitable candidate for extraction with a non-polar or semi-polar organic solvent.

The selection of an appropriate solvent is crucial and is based on several criteria:

High partition coefficient (K_D) for this compound to ensure efficient transfer into the organic phase.

Low solubility in water to minimize solvent loss.

High selectivity to avoid co-extraction of impurities.

Significant density difference from the aqueous phase to facilitate phase separation.

Low boiling point for easy recovery and recycling via distillation.

Non-toxicity to microorganisms if in-situ product recovery (ISPR) is considered. pan.pl

For similar bioproducts like butanol, solvents such as oleyl alcohol have been investigated. pan.pl For the recovery of this compound, various water-immiscible organic solvents could be employed. After extraction, the this compound is recovered from the solvent, typically by distillation.

Table 1: Potential Solvents for Liquid-Liquid Extraction of this compound

| Solvent | Key Properties | Rationale for Use | Reference/Analogy |

|---|---|---|---|

| Hexane | Non-polar, volatile, low density | Good for extracting non-polar esters, easy to remove by evaporation. | General LLE principles researchgate.net |

| Ethyl Acetate | Moderately polar, volatile | Effective for a range of esters; however, it is a reaction product in some synthesis routes. | General ester extraction |

| Diethyl Ether | Volatile, good solvent for many organic compounds | Commonly used for laboratory-scale extractions of natural products. researchgate.net | researchgate.net |

| Oleyl Alcohol | High boiling point, non-toxic, high partition coefficient for similar molecules (e.g., butanol) | Considered a benchmark for biocompatible LLE in ABE fermentation. | pan.pl |

Adsorption

Adsorption is another effective technique for purifying flavor esters. This method utilizes solid adsorbents with a high affinity for the target compound. The clarified broth is passed through a column packed with an adsorbent resin. This compound is selectively adsorbed onto the resin surface, while hydrophilic impurities like sugars and salts pass through. The ester is then recovered by eluting the column with a suitable solvent.

The choice of adsorbent is critical. Hydrophobic resins, such as those with a polystyrene-divinylbenzene matrix, are well-suited for capturing esters like this compound from aqueous solutions. Activated carbon is also a common choice for removing organic compounds and pigments from fermentation broths. frontiersin.org

Table 2: Adsorbent Resins for Ester Purification

| Adsorbent Type | Functional Principle | Application Example/Analogy | Reference |

|---|---|---|---|

| Polystyrene-Divinylbenzene Resins (e.g., Amberlite XAD series) | Hydrophobic interaction | Recovery of organic acids and other bioproducts from fermentation broths. | General DSP principles researchgate.netfarabi.university |

| Activated Carbon | Non-specific adsorption of organic molecules and color bodies | Commonly used for decolorization and removal of organic impurities. frontiersin.org | frontiersin.org |

| Zeolites (e.g., ZIF-8) | Molecular sieving and specific surface interactions | Used as carriers for enzyme immobilization and can have selective adsorption properties. | mdpi.com |

Distillation

Following an initial recovery and concentration step like LLE or adsorption, distillation is often used for final purification. google.comgoogleapis.com This method separates compounds based on differences in their boiling points. This compound has a relatively high boiling point (approximately 226-228 °C at atmospheric pressure), which allows for the separation of more volatile components (e.g., residual extraction solvents) and less volatile impurities.

Vacuum distillation is frequently employed to reduce the boiling point of this compound, thereby preventing thermal degradation that can occur at high temperatures and compromise the delicate aroma profile of the ester. smu.edu Fractional distillation can be used to separate this compound from other closely boiling esters or by-products that may have been co-extracted. google.com

Integrated and Hybrid Approaches

In practice, a single purification technique is often insufficient to achieve the desired purity. Therefore, an integrated downstream process combining several unit operations is typically designed. frontiersin.orgmdpi.com For example, a possible sequence for this compound purification could be:

Microfiltration/Ultrafiltration: To remove cells and macromolecules like proteins (enzymes). frontiersin.orgmdpi.com

Liquid-Liquid Extraction: To transfer this compound from the aqueous broth to an organic solvent, achieving significant concentration and purification. google.com

Solvent Recovery: Distillation to separate the volatile solvent from the extracted esters.

Vacuum Fractional Distillation: Final polishing step to separate this compound from residual substrates and by-products to achieve high purity. google.comsmu.edu

Alternatively, adsorption chromatography could replace LLE as the primary capture step. The development of continuous processes, such as packed-bed reactors with immobilized enzymes followed by in-line purification columns, also presents a promising avenue for simplifying downstream processing. nih.gov

Ecological and Sensory Ecology of Neryl Butyrate

Role as a Volatile Organic Compound (VOC) in Plant Ecophysiology

As a VOC, neryl butyrate (B1204436) is part of the complex bouquet of chemicals that plants release into the atmosphere. These compounds are not mere byproducts of metabolism but are crucial for a plant's survival and reproduction, influencing a wide range of ecological interactions. fmach.itnih.govunimore.it

Neryl butyrate is a key player in the chemical dialogues between plants and insects. nih.gov Its role can be either as an attractant or a repellent, depending on the insect species and the context of the interaction.

Attractant: In some cases, this compound acts as a kairomone, a chemical signal that benefits the receiver. For instance, it is a component of the floral scent of some plants, contributing to the attraction of pollinators. fmach.it Research has also identified neryl esters, including this compound, as potential sex pheromone components for certain insects, such as the click beetle Isca californicus. escholarship.org Traps baited with a mix of neryl esters, including this compound, have been shown to attract a significant number of male I. californicus. escholarship.org Furthermore, studies on thrips have explored the use of aggregation pheromones, which can include neryl esters, in "push-pull" pest management strategies. biorxiv.orgresearchgate.net For example, neryl (S)-2-methylbutanoate, a related compound, has been shown to increase the trapping capacity of blue sticky traps for thrips in strawberry fields. biorxiv.org

Repellent: Conversely, this compound can also function as a repellent. Some plants may release this compound as part of their defense mechanism against herbivores. nih.gov The presence of neryl acetate (B1210297), a closely related compound, has been noted in compositions intended for insect repellent purposes. google.comgoogle.com The behavioral response of insects to this compound and similar compounds can be dose-dependent, with lower concentrations sometimes acting as a repellent and higher concentrations as an attractant, as observed in studies with Drosophila species. nih.gov

The following table summarizes the dual role of this compound and related compounds in plant-insect interactions:

| Interaction Type | Role of this compound/Related Esters | Interacting Organism(s) | Reference(s) |

| Pollination | Attractant (part of floral scent) | Pollinating insects | fmach.it |

| Mating | Attractant (sex pheromone component) | Isca californicus (click beetle) | escholarship.org |

| Pest Management | Attractant (in pheromone traps) | Thrips | biorxiv.orgresearchgate.net |

| Herbivory | Repellent (plant defense) | Herbivorous insects | nih.gov |

| Oviposition | Attractant/Repellent (dose-dependent) | Drosophila species | nih.gov |

The influence of plant-derived VOCs extends below ground, affecting the complex ecosystem of the rhizosphere—the soil region directly influenced by root secretions. frontiersin.orgnih.gov While direct evidence for the specific role of this compound in the rhizosphere is still emerging, the general principles of plant-microbe interactions suggest its potential involvement.

Plants release a variety of secondary metabolites, including VOCs, through their roots, which can act as signaling molecules to shape the microbial communities in the soil. frontiersin.org These interactions can be beneficial, such as promoting the growth of plant growth-promoting rhizobacteria (PGPR), or antagonistic, by inhibiting pathogenic microbes. frontiersin.orgresearchgate.net The composition of these root exudates is influenced by the plant species, its developmental stage, and environmental conditions. frontiersin.org For instance, studies on the wild white poplar have shown that the rhizosphere microbiome composition and its metabolic potential exhibit seasonal variations. nih.gov

Butyrate itself, a component of this compound, is known to be produced by gut microbes and can influence host-microbe interactions. nih.gov In the context of the rhizosphere, it is plausible that this compound or its breakdown products could influence the microbial population dynamics, potentially favoring microbes that can utilize it as a carbon source or that are stimulated by its signaling properties. Further research is needed to elucidate the precise role of this compound in mediating these below-ground interactions and its impact on rhizosphere dynamics.

Contribution to Plant-Insect Interactions (e.g., as an attractant or repellent)

Olfactory Perception and Chemosensory Mechanisms

The ecological functions of this compound are intrinsically linked to how it is perceived by other organisms, primarily through the sense of smell. The study of its olfactory perception involves understanding the molecular interactions with sensory receptors and the subsequent neural processing that leads to a behavioral response.

The detection of volatile compounds like this compound begins with their interaction with olfactory receptors (ORs) located in the sensory neurons of organisms like insects and mammals. db-thueringen.de While specific receptor binding assays for this compound are not extensively detailed in the provided context, the principles of olfaction suggest that the unique chemical structure of this compound allows it to bind to a specific subset of ORs. The activation of these receptors initiates an electrical signal that is transmitted to the brain for processing. db-thueringen.de The specificity of this interaction is crucial for an organism to distinguish this compound from a myriad of other environmental odors.

Upon detection by sensory receptors, the olfactory information is relayed to the olfactory bulb, a primary processing center in the brain. nih.govjneurosci.org Here, the signals from various olfactory neurons are integrated and processed. Studies on the neural activity in the olfactory bulb of rats have shown that different odorants evoke distinct patterns of glomerular activation. oup.comoup.com It is hypothesized that the perceptual similarity between odors is correlated with the similarity of these neural activity patterns. oup.comoup.comcplab.net

The processing of olfactory information is also modulated by neurotransmitters like noradrenaline (NE). nih.govjneurosci.orgjneurosci.org NE activity in the olfactory bulb has been shown to be crucial for the stability and specificity of olfactory memories, suggesting that the perception and learned associations with this compound could be influenced by the neuromodulatory state of the organism. nih.govjneurosci.org For instance, the ability to discriminate between closely related odorants, a process that relies on the decorrelation of odor representations in the olfactory bulb, is influenced by cholinergic neuromodulation. nih.gov

The following table illustrates the relationship between odorants and their perceived qualities, which is underpinned by neural processing in the olfactory bulb.

| Odorant | Perceived Odor Description | Reference(s) |

| This compound | Green, waxy, oily, fatty, sweet, leafy, orange | thegoodscentscompany.com |

| Neryl isobutyrate | Sweet, fresh, fruity, raspberry, strawberry, green | flavscents.comthegoodscentscompany.com |

| Neryl acetate | Orange blossom, rose, sweet, fruity | oup.com |

The ultimate output of olfactory perception is a behavioral response. As discussed in section 5.1.1, these responses can range from attraction to repulsion. In an ecological context, these behaviors are critical for survival and reproduction. For example, the attraction of a pollinator to the this compound in a flower's scent leads to pollination and subsequent seed set for the plant. fmach.it Similarly, the attraction of a male click beetle to this compound as a sex pheromone component facilitates mating. escholarship.org

The behavioral responses of insects to semiochemicals like this compound are a key area of research for developing sustainable pest management strategies. annualreviews.org Understanding how these compounds influence insect behavior allows for the creation of attract-and-kill systems or push-pull strategies that can reduce reliance on conventional insecticides. biorxiv.orgresearchgate.net The response of an insect is often dependent on the concentration of the volatile compound, as seen in Drosophila, where different concentrations of certain esters can elicit either attraction or repulsion. nih.gov This highlights the complexity of chemosensory-driven behaviors in ecological settings.

Neural Processing of this compound Olfactory Cues (e.g., Olfactory Bulb Activity and Perceptual Similarities)

Implications for Applied Research and Industrial Applications

This compound, a naturally occurring ester, holds significant interest for applied research and various industrial sectors, primarily due to its distinct sensory characteristics. Scientific investigation is focused on fully understanding its role in complex aromatic systems and on developing sustainable methods for its production.

Investigation of this compound's Role in Flavor and Fragrance Systems

This compound is recognized for its pleasant floral and fruity aroma, with nuances described as sweet, leafy, and slightly citrusy. ontosight.aiventos.com This makes it a valuable component in the formulation of flavors and fragrances for a wide range of products, including perfumes, cosmetics, cleaning supplies, and as a food flavoring agent. ontosight.ainih.gov

The investigation into this compound's function extends to its interaction with other aromatic compounds within a complex mixture. The final perception of a flavor or fragrance is often the result of a synergistic or masking effect of its various components. Understanding how this compound modulates the perception of other molecules is a key area of study. This research is crucial for the precise and consistent creation of desired scent and flavor profiles.

Below is a table detailing the sensory profile of this compound:

Table 1: Sensory Profile of this compound

| Aspect | Description | Source(s) |

|---|---|---|

| Odor | Floral, fruity, slightly citrus, sweet, leafy, green | ontosight.aiventos.comthegoodscentscompany.com |

| Flavor | Green | thegoodscentscompany.com |

Research into Sustainable Production Methods for Industrial Use

Traditionally, this compound can be synthesized through the chemical esterification of nerol (B1678202) with butyric acid. ontosight.ai However, there is a growing emphasis on developing sustainable and environmentally friendly production methods, which aligns with the principles of green chemistry. researchgate.net

A significant area of research is the use of biocatalysis, particularly enzymatic synthesis, for the production of this compound and other flavor esters. nih.gov Lipases are enzymes that can catalyze the esterification reaction under mild conditions, often with high selectivity and efficiency. mdpi.comresearchgate.net This approach avoids the use of harsh chemicals and can lead to a more "natural" product, which is highly desirable in the flavor and fragrance industry. researchgate.net

Studies have explored the optimization of enzymatic synthesis of related esters like neryl acetate, a compound with similar applications, in solvent-free systems to further enhance the green credentials of the process. researchgate.netscirp.org Research has focused on various parameters such as the choice of enzyme, reaction temperature, molar ratio of substrates, and enzyme loading to maximize the yield and efficiency of the reaction. scirp.orgacs.org For example, immobilized lipases are often used to facilitate catalyst recovery and reuse, making the process more economically viable. mdpi.com

Furthermore, research is being conducted into the sustainable sourcing of the precursor molecules, nerol and butyric acid. Nerol can be found in various essential oils, and butyric acid can be produced through the fermentation of biomass. arogreen.comnrel.gov Scientists at the National Renewable Energy Laboratory (NREL) have developed a process to produce butyric acid from lignocellulosic biomass, which could offer a renewable and cost-effective alternative to petroleum-derived butyric acid. nrel.gov The integration of these bio-based precursors with enzymatic synthesis represents a fully sustainable route to this compound.

The development of biorefineries, which utilize microbial fermentation and biotransformation to produce a range of biochemicals from renewable resources, is a key strategy for the sustainable production of compounds like this compound. mdpi.com

Table 2: Comparison of Production Methods for this compound

| Production Method | Description | Advantages | Research Focus | Source(s) |

|---|---|---|---|---|

| Chemical Synthesis | Esterification of nerol with butyric acid using chemical catalysts. | Well-established, high yield. | N/A | ontosight.ai |

| Enzymatic Synthesis (Biocatalysis) | Use of lipases to catalyze the esterification of nerol and butyric acid. | Mild reaction conditions, high selectivity, "natural" product label, environmentally friendly. | Optimization of reaction parameters, enzyme immobilization, use of solvent-free systems. | researchgate.netnih.govmdpi.comresearchgate.netscirp.org |

| Sustainable Precursor Sourcing | Production of nerol from essential oils and butyric acid from biomass fermentation. | Use of renewable feedstocks, reduced reliance on petroleum. | Development of efficient fermentation processes for butyric acid from lignocellulose. | arogreen.comnrel.govmdpi.com |

Advanced Research Techniques and Analytical Approaches in Neryl Butyrate Studies

Advanced Chromatographic and Spectroscopic Methods for Structural Elucidation and Quantification

The precise identification and quantification of neryl butyrate (B1204436) in complex mixtures, such as essential oils and food products, rely on sophisticated analytical techniques. Modern chromatography and spectroscopy offer powerful tools for the structural elucidation of this compound. researchgate.netnumberanalytics.comslideshare.net

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile compounds like neryl butyrate. researchgate.netmdpi.com This method separates components of a mixture based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. mdpi.com High-resolution GC-MS provides accurate mass measurements, which aids in determining the elemental composition of the molecule and distinguishing it from other compounds with similar retention times. researchgate.net The mass spectrum of this compound typically shows characteristic fragmentation patterns that confirm its identity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool for unambiguous structure determination. numberanalytics.comnd.edu Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule, respectively. nih.govnih.gov This data allows for the precise mapping of the compound's carbon skeleton and the position of the butyrate group. Two-dimensional NMR techniques, such as COSY and HMBC, can further elucidate the connectivity between atoms within the molecule. numberanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), is also employed, especially for analyzing less volatile derivatives or for quantifying the compound in biological matrices. researchgate.netnih.gov LC-MS can be used to monitor the release of butyrate from this compound under physiological conditions.

Below is a table summarizing key analytical parameters for this compound:

| Analytical Technique | Parameter | Value/Observation | Source |

| GC-MS | Kovats Retention Index (Standard non-polar) | 1498, 1514, 1519 | nih.gov |

| Kovats Retention Index (Standard polar) | 1828, 1838, 1857, 1858, 1868 | nih.gov | |

| Key Mass Spectrum Peaks (m/z) | 69, 41, 93, 68, 71 | nih.gov | |

| NMR | ¹H NMR | Spectra available from commercial sources like Sigma-Aldrich. | nih.gov |

| ¹³C NMR | Spectra available from sources like Wiley-VCH GmbH. | nih.gov |

In Vitro and In Vivo Model Systems for Biological Activity Assessment

To understand the biological effects of this compound, researchers utilize a variety of model systems, ranging from isolated cells to whole organisms.

In Vitro Models:

Cell Culture Assays: These are fundamental for initial screenings of biological activity. For instance, cell lines can be used to investigate the potential cytotoxic or protective effects of this compound.

Organ Bath Studies: These are crucial for examining the effects of this compound on isolated tissues and organs. researchgate.net Research has utilized isolated rat aorta preparations to study the compound's vascular effects. researchgate.netresearchgate.net In these studies, aortic rings are mounted in an organ bath, and changes in tension are measured in response to the application of this compound. researchgate.net Findings have shown that this compound can induce contractile effects on the rat aorta, a response that is augmented in endothelium-denuded rings. researchgate.netresearchgate.net These studies have also explored the mechanisms behind these effects by using various inhibitors and antagonists, revealing the involvement of α-adrenergic receptors and calcium channels. researchgate.net

In Vivo Models:

Computational Chemistry and Cheminformatics in this compound Research

Computational approaches are increasingly being used to predict and understand the biological activities of compounds like this compound, saving time and resources in the drug discovery process.

Molecular Docking and Dynamics Simulations for Receptor Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This can be applied to study the interaction of this compound with potential biological targets, such as receptors or enzymes. For example, docking studies could help elucidate how this compound interacts with α-adrenergic receptors, as suggested by organ bath experiments. researchgate.netnih.gov Molecular dynamics simulations can then be used to study the stability of these predicted interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Effects

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. mdpi.comsemanticscholar.org These models can be used to predict the effects of this compound and similar compounds based on their molecular descriptors. mdpi.comsemanticscholar.orgresearchgate.net For instance, a QSAR study on the antimicrobial activity of several compounds, including this compound, used this approach to develop predictive models. mdpi.comsemanticscholar.org

Omics Approaches to Elucidate this compound's Biological Impact

Omics technologies, such as transcriptomics and metabolomics, provide a global view of the molecular changes induced by a compound in a biological system.

Transcriptomics: This involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. By analyzing changes in gene expression in response to this compound, researchers can identify the cellular pathways that are affected. dntb.gov.uafragranceu.comresearchgate.net For example, transcriptomic analysis could reveal the upregulation or downregulation of genes involved in inflammation or cell signaling pathways following exposure to this compound. nih.govmdpi.com

Metabolomics: This is the comprehensive study of the complete set of small-molecule metabolites within a biological system. nih.govbham.ac.uk Metabolomics can be used to identify changes in the metabolic profile of cells or organisms after treatment with this compound. nih.govbham.ac.uk For example, a study on black tea revealed that the concentration of neryl isobutyrate, a related compound, was altered during the scenting process. nih.govresearchgate.net In another study, metabolomic analysis of serum from patients with severe thermal injury identified changes in various metabolites, including this compound. bham.ac.uk These approaches can help to uncover the broader biological impact and mechanisms of action of this compound. mdpi.comnih.gov

Q & A

Q. Table 1. GC Parameters for this compound Analysis

| Column Type | Active Phase | Temperature/Program | RI Value | Reference |

|---|---|---|---|---|

| Packed | Carbowax 20M | 150°C (isothermal) | 1868 | |

| Capillary | RTX-1 | 60°C → 230°C (2°C/min) | 1519 |

For quantification, pair GC with mass spectrometry (GC-MS) to confirm molecular ion peaks (e.g., m/z 224 for molecular ion [M]⁺) and fragmentation patterns.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Ventilation: Use local and general exhaust ventilation to minimize inhalation risks .

- Personal Protective Equipment (PPE):

- Gloves: Chemically resistant gloves (EN 374 standard) with regular integrity checks .

- Eye protection: Goggles or face shields .

- Respiratory protection: Use in poorly ventilated areas .

- Hygiene: Avoid contamination of food/drink; wash hands post-handling .

Advanced: How can enzymatic synthesis of this compound be optimized for yield and efficiency?

Answer:

Response Surface Methodology (RSM) with Central Composite Design (CCD) is effective. Key variables include:

- Reaction temperature (e.g., 40–60°C).

- Molar ratio of substrates (e.g., nerol:ethyl acetate).

- Enzyme loading (e.g., 5–15% w/w).

Q. Table 2. ANOVA Results for Synthesis Optimization

| Variable | F-value | p-value | Significance |

|---|---|---|---|

| Temperature | 12.4 | <0.01 | High |

| Substrate Ratio | 8.7 | <0.05 | Moderate |

| Enzyme Loading | 10.2 | <0.01 | High |

Quadratic models best fit synthesis data, validated via ANOVA (p < 0.05) .

Advanced: How should researchers resolve contradictions in chromatographic data for this compound?

Answer:

- Validate protocols: Ensure adherence to standardized methods (e.g., NIST-recommended GC conditions) to minimize inter-lab variability .

- Control experiments: Include internal standards (e.g., deuterated analogs) to correct for instrumental drift .

- Data transparency: Report raw data (e.g., peak areas, baseline corrections) and avoid selective data exclusion .

Basic: What are the natural sources of this compound, and how is its presence confirmed?

Answer:

this compound occurs in Artemisia absinthium (wormwood) essential oils, particularly in samples from France (13.9% of EO) and Austria (4.9%) . Confirm via:

- GC-MS: Match retention indices and spectral libraries .

- Stereoisomer differentiation: Use chiral columns to distinguish neryl (Z-isomer) from geranyl (E-isomer) forms .

Advanced: How can co-elution issues in GC analysis of this compound be mitigated?

Answer:

- Column selection: Use polar columns (e.g., Carbowax 20M) to separate structurally similar esters .

- Temperature programming: Optimize ramp rates (e.g., 2°C/min) to resolve overlapping peaks .

- Detector specificity: Employ tandem MS (GC-MS/MS) for selective ion monitoring .

Basic: What statistical approaches ensure reproducibility in this compound research?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.